Methyl 2-(m-tolyl)acetate
Overview
Description
“Methyl 2-(m-tolyl)acetate” is a chemical compound with the CAS Number: 53088-69-0 . It has a molecular weight of 164.2 . The IUPAC name for this compound is methyl (3-methylphenyl)acetate .
Synthesis Analysis
The synthesis of “Methyl 2-(m-tolyl)acetate” can be achieved from m-cresol and acetic anhydride . In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .Molecular Structure Analysis
The molecular structure of “Methyl 2-(m-tolyl)acetate” is represented by the linear formula C10H12O2 . The InChI Code for this compound is 1S/C10H12O2/c1-8-4-3-5-9 (6-8)7-10 (11)12-2/h3-6H,7H2,1-2H3 .Chemical Reactions Analysis
In organic chemistry, tolyl groups are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Physical And Chemical Properties Analysis
“Methyl 2-(m-tolyl)acetate” is a solid compound . It should be stored in a refrigerator . The shipping temperature is room temperature .Scientific Research Applications
1. Application in Lithium-Ion Batteries
Methyl acetate, including derivatives like Methyl 2-(m-tolyl)acetate, has been investigated for its role in improving lithium-ion batteries, particularly for electric vehicles. A study demonstrated that using methyl acetate as a co-solvent in the electrolyte can significantly increase cell rate capability, which is crucial for rapid charging of batteries while maintaining their long life (Li et al., 2018).
2. Role in Polysaccharide Analysis
Methyl 2-(m-tolyl)acetate plays a role in the methylation analysis of polysaccharides, an essential process for understanding their structure. This analysis involves the derivatization of component sugars in polysaccharides to partially methylated alditol acetates, which can then be quantified and analyzed (Sims et al., 2018).
3. In Corrosion Inhibition
Studies have shown that certain derivatives of Methyl 2-(m-tolyl)acetate, such as MBTTA (Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate), are effective as corrosion inhibitors for mild steel in acidic solutions. This application is significant in industrial processes where corrosion resistance is vital (Elazhary et al., 2019).
4. In Biodiesel Synthesis
Methyl 2-(m-tolyl)acetate-related compounds, such as methyl acetate, are used in the synthesis of biodiesel. It has been tested as an alternative to methanol in supercritical synthesis processes, demonstrating its potential in renewable energy production (Campanelli et al., 2010).
Safety And Hazards
Future Directions
The future directions of “Methyl 2-(m-tolyl)acetate” could involve the design of structurally related products . Six new molecules were proposed and their theoretical activities were estimated . Some of the proposed molecules exhibited negative values of LD50 (indicating extreme toxicity) while two of them exhibited values that are comparable to existing insecticides .
properties
IUPAC Name |
methyl 2-(3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKFTNNPQGGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408656 | |
Record name | Methyl 2-(m-tolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(m-tolyl)acetate | |
CAS RN |
53088-69-0 | |
Record name | Methyl 2-(m-tolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.